

Chemical and physical properties of 3,4-Diaminophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Diaminophenol**

Cat. No.: **B1333219**

[Get Quote](#)

An In-depth Technical Guide to **3,4-Diaminophenol**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **3,4-Diaminophenol** (CAS No. 615-72-5).[1][2][3] It is a versatile chemical intermediate with significant utility in various industrial and research sectors, including the manufacturing of dyes, pharmaceuticals, and materials for organic electronics.[4][5] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes and relationships.

Chemical and Physical Properties

3,4-Diaminophenol, also known as 5-hydroxy-1,2-phenylenediamine, is an aromatic amine.[1] Its structure, featuring two amino groups and a hydroxyl group on a benzene ring, makes it a reactive and useful building block in organic synthesis.[4][5]

Identifiers and General Properties

Property	Value	Source
CAS Number	615-72-5	[1] [2] [3] [6]
Molecular Formula	C ₆ H ₈ N ₂ O	[1] [2] [3]
Molecular Weight	124.14 g/mol	[1] [2] [3] [7]
IUPAC Name	3,4-diaminophenol	[3]
Synonyms	4-hydroxy-o-phenylenediamine, 5-hydroxy-1,2-phenylenediamine	[8]
Appearance	Crystalline solid/powder	[4] [9]

Physical Properties

Property	Value	Source/Notes
Melting Point	170-172 °C	[1]
Boiling Point	356.5 ± 27.0 °C	Predicted value [1]
Density	1.343 ± 0.06 g/cm ³	Predicted value [1]
Solubility	Slightly soluble in DMSO and Methanol (with heating/sonication). [1] Soluble in water. [4]	
pKa	10.28 ± 0.18	Predicted value [1] [8]

Note: Some properties are predicted and should be confirmed experimentally.

Experimental Protocols

Synthesis of 3,4-Diaminophenol

A common synthesis route for **3,4-Diaminophenol** involves a four-step process starting from p-aminophenol.[\[10\]](#) This method is noted for its mild conditions and relatively high yield, making it suitable for industrial production.[\[10\]](#)

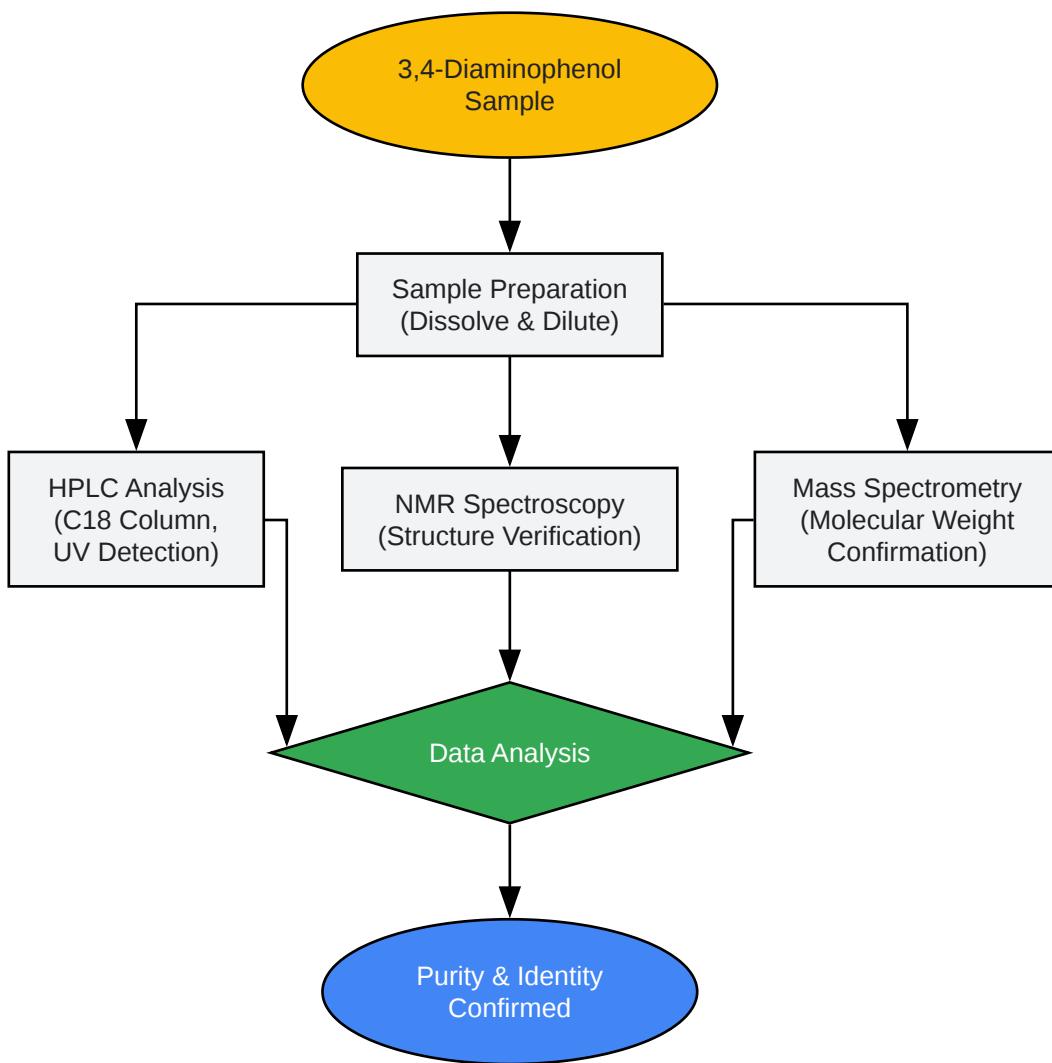
Methodology:[10]

- Acylation: p-aminophenol is reacted with acetic anhydride in an acetic acid solvent to synthesize p-acetamidophenol.
- Nitration: The resulting p-acetamidophenol is nitrated using nitric acid to produce 3-nitro-4-acetamidophenol.
- Hydrolysis: The nitro compound is then hydrolyzed with a base like sodium hydroxide or potassium hydroxide to yield 4-amino-3-nitrophenol.
- Reduction: The final step involves the reduction of the nitro group of 4-amino-3-nitrophenol, for example, using iron powder, to obtain the final product, **3,4-Diaminophenol**.

Purification:

The product from the final reduction step can be purified by filtering the reaction mixture while hot to remove the catalyst (e.g., iron powder). The solvent is then concentrated, and the resulting solid product is filtered and dried under a vacuum.[10]

[Click to download full resolution via product page](#)


Synthesis and purification workflow for **3,4-Diaminophenol**.[10]

Analytical Methods

Standard analytical techniques can be employed to confirm the identity and purity of **3,4-Diaminophenol**. While specific, detailed protocols for this compound are not readily available in the provided search results, a general workflow for common analytical methods is described below.

Methodology for High-Performance Liquid Chromatography (HPLC):

- Sample Preparation: Accurately weigh and dissolve a sample of **3,4-Diaminophenol** in a suitable solvent, such as methanol or a mixture of methanol and water. Dilute to a known concentration (e.g., 1 mg/mL).
- Instrumentation: Use a standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically suitable for aromatic amines.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: Monitor the elution at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
- Analysis: Inject the sample and compare the retention time and peak area to a known standard of **3,4-Diaminophenol** to determine purity and concentration.

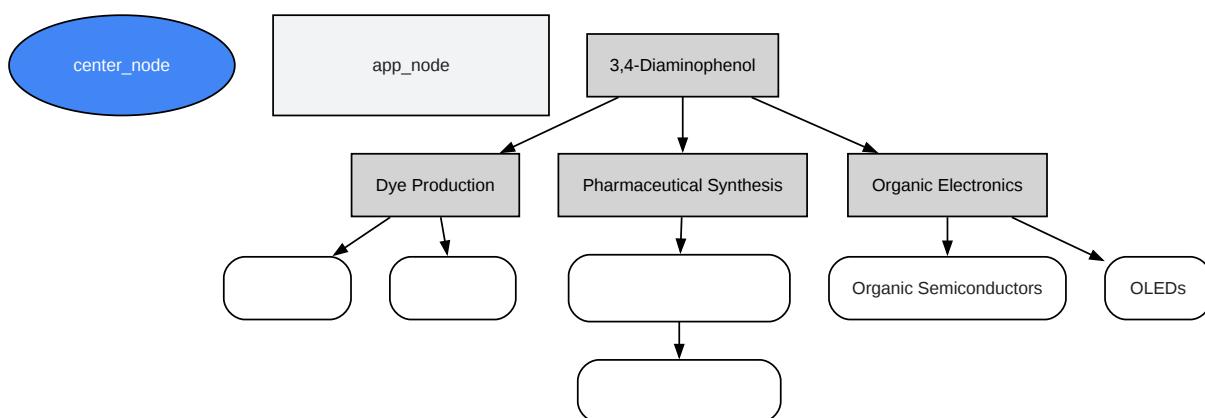
[Click to download full resolution via product page](#)

General analytical workflow for **3,4-Diaminophenol** characterization.

Reactivity and Stability

The chemical reactivity of **3,4-Diaminophenol** is dictated by its three functional groups: two nucleophilic amino groups and an acidic hydroxyl group. This makes it a valuable precursor for synthesizing a variety of more complex molecules.[4][5]

Stability:


- Storage: The compound should be stored sealed in a dry place at room temperature.[1] Some suppliers recommend storage in an inert atmosphere and a dark place.[6] The dihydrochloride salt is also stored at room temperature or between 2-8°C.[9][11]

- Handling: Due to its potential toxicity, proper safety precautions should be taken when handling **3,4-Diaminophenol**.^[1] It is classified as a hazardous material with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[9]

Applications in Research and Industry

3,4-Diaminophenol's versatile chemical nature makes it a key intermediate in several industries.^{[1][4][5]}

- Dye Production: It is a crucial component in the manufacturing of hair dyes and as a precursor for azo dyes used in textiles and printing.^{[1][4][5]}
- Pharmaceutical Manufacturing: The compound serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).^{[1][4][5]} For instance, it is an intermediate in the synthesis of Luxabendazole, a broad-spectrum anthelmintic drug.^[10]
- Organic Electronics: There is growing interest in using **3,4-Diaminophenol** as a component in the development of organic semiconductors and organic light-emitting diodes (OLEDs).^{[1][4][5]}

[Click to download full resolution via product page](#)

Key application areas of **3,4-Diaminophenol**.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 615-72-5, Phenol, 3,4-diaMino- | lookchem [lookchem.com]
- 2. 3,4-Diaminophenol (>80%) | CymitQuimica [cymitquimica.com]
- 3. 3,4-Diaminophenol | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 615-72-5|3,4-Diaminophenol|BLD Pharm [bldpharm.com]
- 7. Aminophenols | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. 3,4-diaminophenol dihydrochloride | 89691-81-6 [sigmaaldrich.com]
- 10. CN101085741A - Method for synthesizing 3,4-diaminophenol - Google Patents [patents.google.com]
- 11. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Chemical and physical properties of 3,4-Diaminophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333219#chemical-and-physical-properties-of-3-4-diaminophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com